molecular formula C11H13F3N2O4S B1532222 2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate CAS No. 1240528-48-6

2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate

Cat. No.: B1532222
CAS No.: 1240528-48-6
M. Wt: 326.29 g/mol
InChI Key: SJTFNWHEEXZLQE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate is a chemical compound with the molecular formula C11H13F3N2O4S and a molecular weight of 326.29 g/mol . This compound is known for its unique chemical structure, which includes a trifluoroethyl group and a dimethylsulfamoyl-substituted phenyl ring. It is used in various scientific research applications due to its distinctive properties.

Scientific Research Applications

2,2,2-Trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Preparation Methods

The synthesis of 2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate typically involves the reaction of 4-(dimethylsulfamoyl)aniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage . The reaction conditions, including temperature and solvent choice, can significantly impact the yield and purity of the final product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

2,2,2-Trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamate group into an amine, altering the compound’s properties.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the dimethylsulfamoyl group can modulate its solubility and stability. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context.

Comparison with Similar Compounds

Similar compounds to 2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O4S/c1-16(2)21(18,19)9-5-3-8(4-6-9)15-10(17)20-7-11(12,13)14/h3-6H,7H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTFNWHEEXZLQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201163540
Record name 2,2,2-Trifluoroethyl N-[4-[(dimethylamino)sulfonyl]phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201163540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240528-48-6
Record name 2,2,2-Trifluoroethyl N-[4-[(dimethylamino)sulfonyl]phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240528-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl N-[4-[(dimethylamino)sulfonyl]phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201163540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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